4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one
Description
Properties
CAS No. |
59940-33-9 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H13N3O2/c1-14(6-7-15)10-8-4-2-3-5-9(8)11(16)13-12-10/h2-5,15H,6-7H2,1H3,(H,13,16) |
InChI Key |
UJKBVMYJFAMPJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one typically involves the reaction of phthalazinone with 2-hydroxyethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the phthalazinone core.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the phthalazinone core.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that phthalazinone derivatives, including 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one, exhibit significant anticancer properties. A study highlighted its ability to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with specific cellular targets that are crucial in cancer proliferation pathways .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against a range of bacterial strains, suggesting potential for development as a therapeutic agent in treating infections . The mechanism involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival.
Materials Science
2.1 Polymer Synthesis
this compound is utilized in the synthesis of novel polymers. Its functional groups allow for copolymerization with various monomers, leading to materials with enhanced mechanical and thermal properties. These polymers have applications in coatings and adhesives, where durability and resistance to environmental factors are essential .
2.2 Drug Delivery Systems
The compound's amphiphilic nature makes it suitable for use in drug delivery systems. It can form micelles or liposomes that encapsulate hydrophobic drugs, improving their solubility and bioavailability. This application is particularly relevant in targeted therapy where localized drug delivery is required to minimize systemic side effects .
Cosmetic Formulations
3.1 Skin Hydration and Anti-Aging
In cosmetic science, this compound is incorporated into formulations aimed at improving skin hydration and reducing signs of aging. Its ability to enhance moisture retention in skin cells has been documented, making it a valuable ingredient in moisturizers and serums .
3.2 Stability Enhancer
The compound serves as a stabilizing agent in cosmetic formulations, preventing degradation of active ingredients under varying conditions (e.g., temperature fluctuations). This stability is crucial for maintaining the efficacy and safety of cosmetic products over time .
Case Studies
Mechanism of Action
The mechanism of action of 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phthalazinone core can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Oxadiazole Derivatives (e.g., 6a-i) :
- Compounds with 1,3,4-oxadiazole substituents (e.g., 6a-i in ) exhibit antimicrobial activity against bacteria and fungi, with MIC values ranging from 8–64 µg/mL .
- The oxadiazole moiety enhances π-π stacking and hydrogen bonding, improving target engagement .
Fluorobenzyl Derivatives (e.g., Olaparib analogs): Fluorinated analogs like A12-A19 () are potent PARP inhibitors, with IC₅₀ values in the nanomolar range. Their lipophilic benzyl groups enhance blood-brain barrier penetration .
Hydroxyethyl-Substituted Derivatives :
- The target compound’s hydroxyethyl group likely improves water solubility compared to lipophilic analogs (e.g., fluorobenzyl derivatives). However, its biological activity remains underexplored in the provided evidence.
Physicochemical and ADMET Properties
- Solubility : Hydroxyethyl groups (e.g., target compound) enhance aqueous solubility compared to methylthio-oxadiazole derivatives (logP ~2.5 vs. ~3.8) .
- Metabolic Stability : Fluorobenzyl derivatives (e.g., Olaparib) show prolonged half-lives due to reduced CYP450 metabolism .
- Toxicity : Methylthio groups (e.g., 6a-i) may pose hepatotoxicity risks, whereas hydroxyethyl groups are generally metabolized to less toxic carboxylic acids .
Biological Activity
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one, a derivative of phthalazinone, has garnered attention in pharmacological research due to its diverse biological activities. Phthalazinones are known for their synthetic versatility and potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
- CAS Number : 59940-33-9
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- IUPAC Name : 4-[2-hydroxyethyl(methyl)amino]-2H-phthalazin-1-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The hydroxyethyl and methylamino groups facilitate hydrogen bonding with proteins, influencing their conformation and activity.
- Electrostatic Interactions : These interactions can modulate enzyme activity and protein-protein interactions.
- π-π Interactions : The phthalazinone core can engage in π-π stacking with aromatic amino acids in proteins, further impacting biological functions .
Anticancer Activity
Research indicates that phthalazinone derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that certain phthalazinone derivatives showed cytotoxic effects on various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer) cells. The mechanism involved the inhibition of cell proliferation and induction of apoptosis .
Anti-inflammatory Properties
Phthalazinones have been reported to inhibit the production of inflammatory mediators such as PGE₂. This suggests potential use in treating inflammatory diseases .
Antimicrobial Effects
The compound has shown promising antimicrobial activity against several pathogens. Its ability to disrupt bacterial cell membranes or inhibit specific enzymatic pathways is under investigation .
Case Studies
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC₅₀ values lower than those for many existing chemotherapeutics .
- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the SAR concerning anticancer activity. Modifications at the 4-position of the phthalazinone core significantly affected potency, highlighting the importance of functional group positioning .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Phthalazinone | C₈H₆N₂O | Moderate anticancer activity |
| 4-Aminophthalazinone | C₉H₉N₃O | Antimicrobial and anti-inflammatory properties |
| 4-Hydroxyphthalazinone | C₉H₉N₂O₂ | Anticancer and analgesic effects |
The unique combination of hydroxyethyl and methylamino groups in this compound enhances its biological profile compared to other derivatives, making it a valuable candidate for drug development.
Q & A
Q. What synthetic methodologies are most effective for introducing the (2-hydroxyethyl)(methyl)amino group into the phthalazinone scaffold?
The synthesis of 4-((2-hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one typically involves palladium-catalyzed coupling reactions or nucleophilic substitution on brominated phthalazinone precursors. For example, brominated intermediates can react with secondary amines like 2-(methylamino)ethanol under optimized conditions (e.g., DMF as solvent, 80–100°C) to introduce the desired substituent. Characterization via -NMR and HRMS is critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of synthesized this compound derivatives?
Key techniques include:
- Spectroscopy : - and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl group shifts at δ 2.5–4.0 ppm) .
- Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in analogous phthalazinone derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Common assays include:
- Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., IC values in μM range) .
- Enzyme inhibition : PARP or VEGFR-2 inhibition assays using fluorogenic substrates .
- Antimicrobial activity : Disk diffusion or microdilution methods for bacterial/fungal strains .
Advanced Research Questions
Q. How can computational tools guide the design of this compound derivatives with improved target binding?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like PARP1 or VEGFR-2. For example, the hydroxyl group may form hydrogen bonds with catalytic residues (e.g., Asp766 in PARP1) .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
Q. What strategies address contradictions in cytotoxicity data across different cell lines?
Potential factors and solutions:
- Cell line variability : Test in isogenic pairs (e.g., BRCA1+/−) to assess target dependency .
- Metabolic stability : Evaluate compound stability in liver microsomes (e.g., human aldehyde oxidase may oxidize phthalazinones, reducing efficacy) .
- Off-target effects : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
| Cell Line | IC (μM) | Notes |
|---|---|---|
| MCF-7 | 12.3 ± 1.5 | BRCA1 wild-type |
| MDA-MB-436 | 2.1 ± 0.3 | BRCA1 mutant |
| HEK293 | >50 | Low PARP1 expression |
| Example cytotoxicity data highlighting genetic background effects . |
Q. How can researchers optimize ADMET properties while retaining activity?
- Lipophilicity : Adjust logP via substituents (e.g., replace methyl with trifluoromethyl) to balance membrane permeability and solubility .
- Metabolic stability : Introduce electron-withdrawing groups to block oxidation at the 2-hydroxyethyl moiety .
- Toxicity : Ames test for mutagenicity and hERG assay for cardiac safety .
Q. What mechanistic studies elucidate the role of the 2-hydroxyethyl group in biological activity?
- Hydrogen bonding analysis : Use crystallography or FTIR to confirm interactions with target proteins .
- Proteomics : SILAC-based profiling to identify downstream effectors in apoptosis pathways .
- Mutagenesis : Engineer target proteins (e.g., PARP1) to disrupt binding and validate mechanism .
Methodological Considerations
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Dynamic effects : Variable-temperature NMR to detect conformational flexibility (e.g., rotamers in the 2-hydroxyethyl group) .
- Impurity profiling : LC-MS/MS to identify byproducts from incomplete substitution or oxidation .
Q. What green chemistry approaches improve the sustainability of phthalazinone synthesis?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalysis : Use CuI nanoparticles or ultrasound irradiation to reduce reaction times and yields .
Data Interpretation and Reporting
Q. How should researchers report conflicting bioactivity data in publications?
- Contextualize variables : Detail cell culture conditions (e.g., serum concentration, passage number) and compound purity .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
- Mechanistic hypotheses : Propose testable models (e.g., differential target expression) to explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
